methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride
Description
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an azido group, a fluorine atom, and an amino group, making it a versatile molecule for chemical reactions and biological studies.
Properties
Molecular Formula |
C6H12ClFN4O2 |
|---|---|
Molecular Weight |
226.64 g/mol |
IUPAC Name |
methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11FN4O2.ClH/c1-13-6(12)5(8)2-4(7)3-10-11-9;/h4-5H,2-3,8H2,1H3;1H/t4-,5+;/m1./s1 |
InChI Key |
LGTZJBZHRVJTCE-JBUOLDKXSA-N |
Isomeric SMILES |
COC(=O)[C@H](C[C@H](CN=[N+]=[N-])F)N.Cl |
Canonical SMILES |
COC(=O)C(CC(CN=[N+]=[N-])F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the azido group, fluorination, and the formation of the amino ester. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield primary amines, while substitution of the fluorine atom can lead to various substituted derivatives.
Scientific Research Applications
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein labeling.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the fluorine atom can enhance the compound’s stability and binding affinity to biological targets. The amino group allows for further functionalization and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride is unique due to the presence of the azido and fluorine groups, which confer distinct reactivity and stability compared to similar compounds. These features make it particularly useful in applications requiring specific chemical modifications or enhanced biological activity.
Biological Activity
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Chemical Formula : C6H11ClFN5O2
- Molecular Weight : 201.63 g/mol
- CAS Number : Not available
The compound is believed to interact with various biological pathways primarily through modulation of amino acid metabolism and neurotransmitter signaling. Its azido group may facilitate bioorthogonal reactions, making it a candidate for targeted drug delivery systems.
1. Antimicrobial Activity
Research indicates that methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have shown that the compound can induce apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.3 |
| A549 | 12.0 |
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the modulation of glutamate receptors. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.
Case Study 2: Cancer Cell Line Sensitivity
A research team investigated the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis via the intrinsic pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
